molecular formula C18H34N4O4S B5025071 N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine

Cat. No.: B5025071
M. Wt: 402.6 g/mol
InChI Key: ZYEPINGLAKLSRX-UHFFFAOYSA-N
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Description

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine is a complex organic compound featuring an imidazole ring, a morpholine ring, and various functional groups

Properties

IUPAC Name

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O4S/c1-4-27(23,24)18-19-15-17(22(18)11-12-25-3)16-20(2)7-5-6-8-21-9-13-26-14-10-21/h15H,4-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPINGLAKLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN(C)CCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine involves multiple steps, starting with the formation of the imidazole ring. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are typically mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the imidazole ring can yield various reduced imidazole compounds.

Scientific Research Applications

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonyl and morpholine groups may also play roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the imidazole ring but differs in its additional benzene ring.

    Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.

    Pyrrole: Lacks the nitrogen atoms found in imidazole, leading to different reactivity.

Uniqueness

N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-4-morpholin-4-ylbutan-1-amine is unique due to its combination of functional groups and rings, which provide a distinct set of chemical and biological properties not found in simpler imidazole derivatives.

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